molecular formula C10H8F2O4 B2975756 Methyl 3-(difluoromethoxy)-2-formylbenzoate CAS No. 2248385-96-6

Methyl 3-(difluoromethoxy)-2-formylbenzoate

Cat. No.: B2975756
CAS No.: 2248385-96-6
M. Wt: 230.167
InChI Key: NHZYDKOUKDHDKP-UHFFFAOYSA-N
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Description

Methyl 3-(difluoromethoxy)-2-formylbenzoate is an organic compound that features a difluoromethoxy group attached to a benzoate ester

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(difluoromethoxy)-2-formylbenzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid under suitable conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Methyl 3-(difluoromethoxy)-2-carboxybenzoate.

    Reduction: Methyl 3-(difluoromethoxy)-2-hydroxymethylbenzoate.

    Substitution: Products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 3-(difluoromethoxy)-2-formylbenzoate involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The formyl group can also participate in covalent bonding with target proteins, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(trifluoromethoxy)-2-formylbenzoate: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.

    Methyl 3-(methoxy)-2-formylbenzoate: Contains a methoxy group instead of a difluoromethoxy group.

    Methyl 3-(chloromethoxy)-2-formylbenzoate: Features a chloromethoxy group in place of the difluoromethoxy group.

Uniqueness

Methyl 3-(difluoromethoxy)-2-formylbenzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable molecule in research and industry .

Properties

IUPAC Name

methyl 3-(difluoromethoxy)-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)6-3-2-4-8(7(6)5-13)16-10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYDKOUKDHDKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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